molecular formula C19H24O6 B1251348 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane CAS No. 408324-01-6

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

Cat. No. B1251348
M. Wt: 348.4 g/mol
InChI Key: DACLCJIHILFMRQ-HUUCEWRRSA-N
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Description

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is a compound with the molecular formula C19H24O6 . This compound is a medicinal compound that acts as a kinase inhibitor . It has been shown to induce apoptosis in cancer cells and is being studied for its potential use in anticancer therapies .


Molecular Structure Analysis

The molecular structure of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is represented by the molecular formula C19H24O6 . The molecular weight of the compound is 348.4 g/mol . More detailed structural information such as NMR spectra may be available in specialized databases or scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane include its molecular formula C19H24O6 and molecular weight 348.4 g/mol . The compound’s density, boiling point, melting point, and flash point are not provided in the search results .

Scientific Research Applications

Antioxidant Properties

A study by Ponomarenko et al. (2014) isolated diarylheptanoids, including 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane, from alder tree bark, demonstrating significant antioxidant properties. Their research showed that these compounds had higher antioxidant activity than curcumin, a known antioxidant, and used molecular modeling to understand the mechanisms of action and structure-activity relationship (Ponomarenko et al., 2014).

Neuroprotective Effects

Jirásek et al. (2014) synthesized a range of diarylheptanoids, including derivatives of 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane. They evaluated their protective activity against glutamate-induced neuronal cell death in murine hippocampal cell line HT-22. Some compounds demonstrated significant neuroprotective activity, suggesting potential applications in neurodegenerative disease treatment (Jirásek et al., 2014).

Anti-inflammatory Properties

Hu and Wang (2011) isolated diarylheptanoids from the bark of Alnus hirsuta and demonstrated their significant antioxidative and anti-inflammatory effects. These compounds inhibited the production of proinflammatory molecules such as nitric oxide and cyclooxygenase-2 in lipopolysaccharide-induced macrophages, highlighting their potential use in treatments for conditions involving oxidative stress and inflammation (Hu & Wang, 2011).

Melanogenesis Inhibitory Activities

Cho et al. (2002) investigated diarylheptanoids from Alnus hirsuta Turcz for their effects on melanogenesis. These compounds significantly inhibited melanin production and tyrosinase activity in B16 melanoma cells, indicating potential applications in the treatment of hyperpigmentation disorders (Cho et al., 2002).

Cytotoxic Activities

Choi et al. (2008) evaluated diarylheptanoids from Alnus japonica for cytotoxic activities against various human and mouse cancer cell lines. Their findings indicate the potential of these compounds as anticancer agents, particularly against melanoma and gastric cancer cells (Choi et al., 2008).

Synthesis and Material Science Applications

Wright et al. (2001) explored the synthesis of ferrocene-containing diamines, including derivatives of diarylheptanoids like 3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane. Their research focused on applications in epoxy resins, demonstrating the potential utility of these compounds in material science and engineering (Wright et al., 2001).

Future Directions

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane is being studied for its potential use in anticancer therapies . Its potent anticancer activity makes it an exciting area of research for the future of cancer therapy . This compound is an analog of a Chinese herbal medicine and has been isolated from human urine , suggesting potential for further exploration in traditional medicine contexts.

properties

IUPAC Name

4-[(3R,5R)-7-(3,4-dihydroxyphenyl)-3,5-dihydroxyheptyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14-15,20-25H,1-2,5-6,11H2/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACLCJIHILFMRQ-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(CC(CCC2=CC(=C(C=C2)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC[C@H](C[C@@H](CCC2=CC(=C(C=C2)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dihydroxy-1,7-bis(3,4-dihydroxyphenyl)heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Yokosuka, Y Mimaki, H Sakagami… - Journal of Natural …, 2002 - ACS Publications
Two new diarylheptanoids (1, 2) and seven new diarylheptanoid glucosides (3−9) were isolated from the rhizomes of Tacca chantrieri. Their structures were determined by …
Number of citations: 117 pubs.acs.org
T Matsumoto, S Nakamura, K Fujimoto, T Ohta… - Journal of natural …, 2015 - Springer
The methanolic extract from the dried rhizomes of Curcuma comosa cultivated in Thailand was found to inhibit the release of β-hexosaminidase as a maker of degranulation from rat …
Number of citations: 24 link.springer.com
YL Chang, GL Xu, XP Wang, X Yan, X Xu, X Li… - Journal of …, 2020 - Elsevier
Ethnopharmacological relevance Curcumae Rhizoma and Sparganii Rhizoma (CR-SR) are the classical herbal couple for activating blood circulation and treating tumor in clinics. Aim …
Number of citations: 22 www.sciencedirect.com
J ZENG, H TAN, X HE, Y WANG - Journal of Holistic Integrative …, 2021 - jhip.gdpu.edu.cn
Kaempferiae Rhizoma (KR), also known as aromatic ginger or sand ginger, is the rhizome of the aromatic plant, Kaempferia galanga L. In traditional Chinese medicine, KR is prescribed …
Number of citations: 0 jhip.gdpu.edu.cn
J Jiang, H Yang, Y Wang, Y Chen - Tropical Journal of Pharmaceutical …, 2014 - ajol.info
Tacca is an important genus comprising of approximately 15 species of the medicinal plants (Taccaceae). The plants are used in traditional medicine to relieve pains of the body and …
Number of citations: 32 www.ajol.info
Z Jia, TAN Hongyu, HE Xiangjiu, W Yihai - Journal of Holistic Integrative …, 2021 - Elsevier
Kaempferiae Rhizoma (KR), also known as aromatic ginger or sand ginger, is the rhizome of the aromatic plant, Kaempferia galanga L. In traditional Chinese medicine, KR is prescribed …
Number of citations: 0 www.sciencedirect.com
曲扬 - 2009 - 沈阳药科大学
Number of citations: 0
TH Quang, NTT Ngan, C Van Minh, P Van Kiem… - Bioorganic & medicinal …, 2012 - Elsevier
In the screening search for NF-κB inhibitory and PPAR transactivational agents from medicinal plants, a methanol extract of the whole plant of Tacca plantaginea and its aqueous …
Number of citations: 14 www.sciencedirect.com
姚发壮 - 2018 - 广东药科大学
Number of citations: 0

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